molecular formula C20H17BrO2 B1280388 Pro-gly-ome tfa CAS No. 634922-10-4

Pro-gly-ome tfa

Cat. No.: B1280388
CAS No.: 634922-10-4
M. Wt: 369.3 g/mol
InChI Key: LBAPEDPREBPULC-UHFFFAOYSA-N
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Description

Pro-gly-ome tfa, also known as Prolyl-glycine methyl ester trifluoroacetate, is a synthetic peptide derivative. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its trifluoroacetate (TFA) group, which is often used to protect amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-gly-ome tfa is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the addition of subsequent amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups, such as the t-butoxycarbonyl (Boc) group, are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for further coupling .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Pro-gly-ome tfa undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds in peptides containing cysteine residues.

    Reduction: Reduction reactions can be used to break disulfide bonds, converting them back to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the peptide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with substituted side chains .

Scientific Research Applications

Pro-gly-ome tfa has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

    Biology: The compound is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.

    Medicine: this compound is involved in the design of therapeutic peptides for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of peptide-based materials and as a component in diagnostic assays

Mechanism of Action

The mechanism of action of Pro-gly-ome tfa involves its role as a building block in peptide synthesis. The trifluoroacetate group protects the amino acids during the synthesis process, preventing unwanted side reactions. Once the peptide chain is fully assembled, the TFA group is removed to yield the final peptide product. The compound’s molecular targets and pathways are primarily related to its interactions with other amino acids and peptides during the synthesis process .

Comparison with Similar Compounds

Pro-gly-ome tfa can be compared with other similar compounds, such as:

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid sequences, highlighting the versatility and specificity of this compound in various research applications.

Properties

IUPAC Name

methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSRQCKLLGODS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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